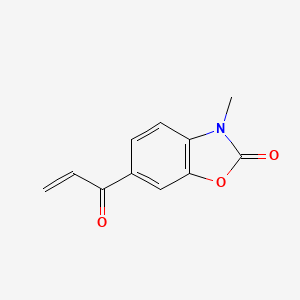
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate
Übersicht
Beschreibung
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate is an organic compound that is primarily used as a photoinitiator in various applications. It is a derivative of 4-aminobenzoate and is known for its strong estrogenic activity. This compound finds significant use in ultraviolet filters in sunscreens, UV-curing coatings, and inks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate can be synthesized through the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The process includes purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of unsaturated prepolymers.
Biology: Employed in cell encapsulation applications due to its photoinitiating properties.
Medicine: Acts as an active pharmaceutical ingredient intermediate.
Industry: Utilized in UV-curing coatings and inks
Wirkmechanismus
The mechanism of action of Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process in UV-curing applications. The compound’s strong estrogenic activity is attributed to its ability to interact with estrogen receptors, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Shares similar photoinitiating properties but differs in its molecular structure.
2-(Dimethylamino)ethyl 4-aminobenzoate: Used in the synthesis of acridine-triazenes, which have promising DNA-binding properties
Uniqueness
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate is unique due to its dual functionality as a photoinitiator and its strong estrogenic activity. This combination of properties makes it particularly valuable in applications requiring both photochemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
ethyl 4-[2-(dimethylamino)ethylamino]benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)11-5-7-12(8-6-11)14-9-10-15(2)3/h5-8,14H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
MGDUFQVAXRHOEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCN(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate](/img/structure/B8365810.png)
![2-methyl-4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B8365814.png)

![4-[5-(1-Methyl-2-pyrrolidinyl)-3-pyridinyl]phenol](/img/structure/B8365818.png)



![2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-ol](/img/structure/B8365865.png)


